N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide
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Overview
Description
N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide is a complex organic compound that features a combination of several heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide typically involves multi-step reactions The process begins with the preparation of the oxadiazole and pyridine intermediates, followed by their coupling with an imidazole derivativeCommon reagents used in these reactions include benzyl bromide, pyridine-2-carboxylic acid, and 1,2,4-oxadiazole derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and pyridine moieties
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets and altering their activity. This can lead to various therapeutic effects, such as inhibition of cancer cell growth or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1,3-diazole derivatives: Known for their broad range of biological activities.
Pyridine derivatives: Widely used in pharmaceuticals and agrochemicals.
Oxadiazole derivatives: Known for their antimicrobial and anticancer properties
Uniqueness
N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide is unique due to its combination of multiple heterocyclic structures, which can provide a synergistic effect in its biological activity. This makes it a promising candidate for further research and development in various scientific fields .
Properties
Molecular Formula |
C24H18N6O2 |
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Molecular Weight |
422.4 g/mol |
IUPAC Name |
N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxamide |
InChI |
InChI=1S/C24H18N6O2/c31-23(26-14-17-8-3-1-4-9-17)20-15-30(16-27-20)22-19(12-7-13-25-22)24-28-21(29-32-24)18-10-5-2-6-11-18/h1-13,15-16H,14H2,(H,26,31) |
InChI Key |
QDJCGAPWJOSBLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN(C=N2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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